N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
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Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Scientific Research Applications
Melanoma Cytotoxicity
Research has demonstrated the potential of benzamide derivatives, including compounds structurally related to N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, in targeting melanoma cells. These compounds show promise for targeted drug delivery in melanoma therapy due to their high toxicity against melanoma cells and selective uptake by these cells, suggesting a pathway for enhanced efficacy in melanoma treatment (Wolf et al., 2004).
Cardiac Electrophysiological Activity
Benzamide derivatives have been evaluated for their cardiac electrophysiological activity, showcasing their potential as selective class III agents. These findings indicate the viability of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity, which is crucial for developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Anticholinesterase Activity
The synthesis and evaluation of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have demonstrated significant activity against acetylcholinesterase (AChE), which is a target for treating Alzheimer's disease. The presence of a benzyloxy moiety on the coumarin scaffold has been found to improve anti-AChE activity, highlighting the therapeutic potential of these compounds in neurodegenerative diseases (Ghanei-Nasab et al., 2016).
Anti-Inflammatory and Anti-Tubercular Activities
Several studies have reported the synthesis and evaluation of benzamide derivatives for their anti-inflammatory and anti-tubercular activities. These compounds exhibit promising results against various bacterial and fungal strains, as well as certain cancer cell lines, suggesting their potential in treating infectious diseases and inflammation-related conditions. The development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds as CFM-1 analogs highlights their significant anticancer activity, providing a foundation for further research in this area (Alafeefy et al., 2015).
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(21-8-7-13-12-22-16-4-2-1-3-15(13)16)20(25)23-14-5-6-17-18(11-14)27-10-9-26-17/h1-6,11-12,22H,7-10H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBVDQBBFTZUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.